Exit Vector Geometry: 6-Aza vs. 7-Aza Positional Isomer
The 6-aza isomer positions the basic nitrogen within a 4-membered azetidine ring, placing the N-substituent exit vector along a trajectory defined by the azetidine geometry (bond angle ~90°). The 7-aza positional isomer (CAS 2097935-51-6) positions nitrogen within a 6-membered ring, producing a substantially different exit vector trajectory . This geometric distinction is consequential for lead optimization: in spirocyclic amine series, the nitrogen position determines the three-dimensional orientation of elaborated substituents relative to the dispiro core, which directly affects target complementarity. The SMILES notation for the 6-aza isomer is Cl.FC1(F)C2(CNCCC2)C31CC3 (nitrogen within a 4-membered ring), whereas the 7-aza isomer SMILES is FC1(C2(CC2)C31CCNCC3)F.Cl (nitrogen within a 6-membered ring) . Both isomers share identical molecular formula (C₉H₁₄ClF₂N), molecular weight (209.66), TPSA (12.03), calculated LogP (2.2071), and rotatable bond count (0) — meaning the two isomers cannot be distinguished by these scalar computed properties alone .
| Evidence Dimension | Nitrogen ring size and spatial exit vector geometry |
|---|---|
| Target Compound Data | 6-Aza isomer: N in 4-membered azetidine ring; SMILES: Cl.FC1(F)C2(CNCCC2)C31CC3; exit vector angle ~90° |
| Comparator Or Baseline | 7-Aza isomer (CAS 2097935-51-6): N in 6-membered ring; SMILES: FC1(C2(CC2)C31CCNCC3)F.Cl |
| Quantified Difference | Qualitative geometric divergence; scalar computed properties (LogP, TPSA, MW) identical within computational precision |
| Conditions | SMILES-derived structural comparison; vendor-computed physicochemical properties from Leyan database |
Why This Matters
For SAR campaigns, the nitrogen exit vector geometry determines the spatial presentation of elaborated functional groups to biological targets — two isomers with identical scalar properties can produce divergent target binding profiles, making isomer selection a critical procurement decision.
